molecular formula C8H16ClN B1653778 Octahydro-1h-cyclopenta[c]pyridine hydrochloride CAS No. 1951442-11-7

Octahydro-1h-cyclopenta[c]pyridine hydrochloride

Cat. No.: B1653778
CAS No.: 1951442-11-7
M. Wt: 161.67
InChI Key: WEHVTBLUXLMVAT-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclopenta[c]pyridine hydrochloride (CAS 1951442-11-7) is a saturated bicyclic amine that serves as a versatile and rigid scaffold in synthetic and medicinal chemistry . This compound features a fused cyclopentane-pyridine ring system that is fully hydrogenated (octahydro), conferring a three-dimensional structure that is valuable for creating conformationally restricted molecular probes and drug candidates . The hydrochloride salt enhances its stability and solubility for handling in research settings. While specific biological data for this exact compound is limited, its core structure is a key motif in pharmaceutical research. Notably, closely related bicyclic octahydrocyclopenta[c]pyrrolo analogues have been investigated as potent, non-retinoid antagonists of retinol-binding protein 4 (RBP4) . Antagonizing RBP4, which is responsible for transporting retinol (vitamin A) in the blood, is a promising therapeutic strategy for conditions like dry Age-related Macular Degeneration (AMD) and Stargardt disease, as it can reduce the formation of cytotoxic bisretinoids in the retina . Furthermore, the structurally similar octahydro-1H-cyclopenta[b]pyridine scaffold has been utilized as a conformationally restricted analogue of the neurotransmitter GABA (gamma-aminobutyric acid), highlighting the potential of this chemotype in neuroscience research . Researchers value this building block for its ability to impart metabolic stability and defined spatial orientation to molecules during the exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-6-8(7)3-1;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHVTBLUXLMVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951442-11-7
Record name 1H-Cyclopenta[c]pyridine, octahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951442-11-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name octahydro-1H-cyclopenta[c]pyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Preparation Methods

Reaction Mechanism and Optimization

The first step involves a palladium-catalyzed intramolecular Heck-type cyclization, forming a piperidine intermediate. This reaction proceeds with low catalyst loading (0.5–2 mol% Pd) and avoids copper additives, enhancing practicality. The intermediate undergoes a Sonogashira coupling with the alkyne, facilitated by Pd/Cu co-catalysis, to install a 1,5-enyne motif. Finally, a gold-catalyzed 1,5-enyne cyclization (IPrAuCl/AgBF₄) induces a [2+2] cycloaddition, yielding the bicyclic framework with >99.5:1 diastereoselectivity.

Key optimizations include:

  • Solvent selection : Toluene or dichloroethane for optimal cyclization efficiency.
  • Temperature control : 80–100°C for Heck cyclization, 25°C for Au-mediated steps.
  • Catalyst stability : IPrAuCl resists decomposition under acidic conditions, ensuring reproducibility.

This method achieves yields of 65–85% for the final hydrochlorides after salt formation.

Enantioselective Synthesis via Aminoketal Rearrangement

Aminoketal rearrangement offers a chiral route to octahydro-1H-cyclopenta[c]pyridine derivatives with up to 99% enantiomeric excess (ee). This method utilizes enantiopure aminoketal precursors, which undergo acid-catalyzed iminium ion formation followed by dimedone-trapping to enforce stereochemical control.

Chirality Transfer and Intermediate Trapping

Heating aminoketals (e.g., 9a–e ) with trifluoroacetic acid (TFA) and dimedone generates iminium intermediates that equilibrate between isomers A and B (Scheme 2). Dimedone selectively traps the less stable isomer B , forming a formaldehyde adduct and driving the equilibrium toward the desired cis-octahydroindole product. Chirality transfer from the aminoketal to the bicyclic product exceeds 95% in most cases (Table 1).

Critical parameters :

  • Temperature : 120°C for complete rearrangement within 5 hours.
  • Acid loading : 1 equiv TFA ensures iminium formation without dimedone degradation.
  • Solvent : Methanol or ethanol with 3% H₂O enhances intermediate solubility.

Post-synthesis, the free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt, achieving 80–92% isolated yields.

Hydrochloride Salt Formation and Purification

Converting the free base (octahydro-1H-cyclopenta[c]pyridine) to its hydrochloride salt is critical for stability and solubility. The process involves:

Acid-Base Neutralization

The free base is dissolved in anhydrous diethyl ether or THF under nitrogen. Gaseous HCl is bubbled through the solution until precipitation completes. Filtration and washing with cold ether yield the crude hydrochloride.

Recrystallization

Recrystallization from ethanol/water (9:1) removes residual dimedone or Pd/Au catalysts, producing >99% pure material. Alternative solvents (e.g., acetonitrile) may optimize crystal morphology for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Method Catalysts/Reagents Yield Selectivity Scalability
Pd/Au-relay catalysis Pd(OAc)₂, IPrAuCl/AgBF₄ 65–85% >99.5:1 dr Moderate
Aminoketal rearrangement TFA, dimedone 80–92% 95–99% ee High

Key observations :

  • The Pd/Au method excels in diastereoselectivity but requires noble metals, increasing cost.
  • Aminoketal routes enable enantioselectivity and gram-scale synthesis but involve multi-step precursor preparation.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1h-cyclopenta[c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, gold catalysts for cyclization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Pd/Au-relay catalyzed reaction mentioned earlier produces piperidines bearing 1,5-enyne motifs .

Mechanism of Action

The mechanism of action of octahydro-1h-cyclopenta[c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a PAR1 antagonist, it inhibits the receptor’s activity, which plays a role in platelet aggregation and thrombotic events . The compound’s structure allows it to bind effectively to the receptor, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Compound Overview

The following table summarizes key properties of Octahydro-1H-cyclopenta[c]pyridine hydrochloride and a structurally related compound, cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1):

Property This compound cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
CAS Number 92384-27-5 146231-54-1
Molecular Formula C₈H₁₆ClN C₁₂H₁₉NO₃
Molecular Weight (g/mol) 161.67 225.2842
Functional Groups Pyridine ring, hydrochloride salt Pyrrole ring, tert-butyl ester, ketone
Hazard Statements Not available Requires medical consultation upon exposure
Typical Applications Pharmaceutical intermediates Synthetic intermediates, organic synthesis

Structural and Functional Differences

  • Core Structure : The target compound contains a pyridine ring fused to a cyclopentane ring, whereas the comparator features a pyrrole ring (a five-membered aromatic amine) with an additional ketone and ester group .
  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to the neutral, lipophilic tert-butyl ester in the comparator.
  • Reactivity: The pyridine ring in the target compound may exhibit basicity due to the lone pair on nitrogen, while the pyrrole ring in the comparator is less basic but aromatic.

Limitations and Gaps in Data

    Biological Activity

    Overview

    Octahydro-1H-cyclopenta[c]pyridine hydrochloride (CAS No. 1951442-11-7) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopentane ring fused to a nitrogen-containing piperidine-like ring, positions it as a valuable candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and research findings.

    • Molecular Formula : C₈H₁₆ClN
    • Molecular Weight : 161.67 g/mol

    This compound primarily acts as an antagonist to the Protease Activated Receptor 1 (PAR1) . This interaction is crucial in modulating pathways related to platelet aggregation and thrombosis, suggesting its potential in preventing thrombotic cardiovascular events .

    Biological Activities

    The compound exhibits a range of biological activities, including:

    • GABA Analogue : It is studied as a conformationally restricted GABA analogue, influencing GABA-related biological activities.
    • Analgesic Effects : Preliminary research indicates its potential analgesic properties, making it a candidate for pain management.
    • Antioxidant and Antimicrobial Properties : Similar compounds have shown antioxidant and antimicrobial activities, which may extend to this compound.

    Case Studies and Experimental Data

    • In Vitro Studies : In studies involving cell lines, this compound demonstrated significant effects on cellular signaling pathways, influencing gene expression and cellular metabolism.
    • Pharmacokinetic Profiles : Research indicates that analogues of this compound may exhibit metabolic stability issues in human liver microsomes, which impacts their pharmacokinetic profiles .
    • Therapeutic Applications : Its role as a PAR1 antagonist suggests therapeutic applications in managing conditions such as thrombosis and other cardiovascular diseases.

    Comparison with Related Compounds

    Compound NameStructure TypeNotable Properties
    Octahydro-1H-cyclopenta[b]pyridineBicyclic amineAnalgesic properties
    1-Azabicyclo[2.2.2]octaneBicyclic amineStimulant effects
    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneBicyclic amineAntitumor activity
    4-HydroxypiperidineSaturated aminePotential use in antidepressants

    Q & A

    Q. What are the recommended synthetic routes for Octahydro-1H-cyclopenta[c]pyridine hydrochloride, and how can reaction conditions be optimized for yield?

    Methodological Answer: Synthesis typically involves cyclization of diamine precursors or catalytic dehydrogenation. For example:

    • Cyclization : Analogous to pentanediamine hydrochloride cyclization using Pt catalysts (adapted from pyridine synthesis methods ).
    • Catalytic Methods : Optimize temperature (e.g., 400–432°C as in pyridine synthesis ), catalyst selection (e.g., SiO₂-Al₂O₃-Bi₂O₃), and reactant ratios to minimize byproducts like β-picoline.
    • Purification : Recrystallization or column chromatography to achieve ≥95% purity, as recommended for similar bicyclic amines .

    Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

    Methodological Answer:

    • NMR/FTIR : Confirm bicyclic structure and proton environments (compare to CAS 116183-67-6 analogs ).
    • HPLC : Use C18 columns with UV detection (λ = 254 nm), as validated for hydrochloride salts .
    • Mass Spectrometry : ESI-MS to verify molecular weight (theoretical: 153.26 g/mol for core structure; adjust for hydrochloride ).

    Q. What safety protocols are critical when handling this compound?

    Methodological Answer:

    • Exposure Response : Remove contaminated clothing immediately; administer artificial respiration if inhaled .
    • Storage : Store at -20°C in airtight containers to prevent degradation .
    • Regulatory Compliance : Follow GHS guidelines (e.g., hazard codes for pyridine derivatives ).

    Advanced Research Questions

    Q. How do competing reaction pathways during synthesis impact byproduct formation, and how can impurities be resolved?

    Methodological Answer:

    • Byproduct Sources : Incomplete cyclization or side reactions (e.g., chloromethylation).
    • Analytical Strategies :
      • HPLC-UV/MS : Detect impurities at 0.1% threshold (as per pharmaceutical standards ).
      • Reference Standards : Use EP-grade impurity markers (e.g., Imp. E/F in ).
    • Mitigation : Adjust stoichiometry of pyridine hydrochloride excess (≥25% reduces oxygen content in anhydrous products ).

    Q. What contradictions exist in thermal stability data for hydrochloride salts in bicyclic amines?

    Methodological Answer:

    • Contradictions : Some studies report stability at 400°C , while others note decomposition under prolonged heating.
    • Resolution : Control variables:
      • Pressure : Reduced pressure lowers decomposition risk .
      • Excess Reagents : 25% pyridine hydrochloride excess minimizes side reactions .
    • Validation Tools : Thermogravimetric analysis (TGA) to quantify mass loss at elevated temperatures .

    Q. How does the compound’s stereochemistry influence its reactivity in catalytic applications?

    Methodological Answer:

    • Stereochemical Impact : The (4R,4aS,7R,7aS) configuration (analogous to CAS 116183-67-6 ) may affect enantioselectivity in catalysis.
    • Experimental Design :
      • Chiral HPLC : Resolve enantiomers .
      • Kinetic Studies : Compare reaction rates of stereoisomers under identical conditions.

    Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?

    Methodological Answer:

    • Challenges : Low-abundance degradants (e.g., oxidized pyridine rings).
    • Solutions :
      • LC-MS/MS : Achieve ppb-level sensitivity .
      • Forced Degradation Studies : Expose to heat/light and monitor via accelerated stability protocols .

    Q. Methodological Notes

    • Key References : Cayman Chemical , ECHA , USP , and peer-reviewed synthesis studies .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Octahydro-1h-cyclopenta[c]pyridine hydrochloride
    Reactant of Route 2
    Octahydro-1h-cyclopenta[c]pyridine hydrochloride

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